5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
Description
Chemical Characterization of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide , reflecting its stereospecific configuration at the chiral center of the ethylamine substituent. The structure comprises a benzamide core substituted with a methyl group at the 2-position and an amino group at the 5-position of the benzene ring. The N-alkyl chain features a (1R)-1-(naphthalen-1-yl)ethyl group, which introduces steric bulk and aromatic stacking potential.
Stereochemical assignment of the chiral center was confirmed through X-ray crystallography, which established the R-configuration at the ethylamine moiety. The naphthalene system adopts a planar conformation, while the benzamide group exhibits slight torsional distortion relative to the naphthyl plane due to steric interactions between the methyl group and proximal aromatic hydrogens.
Molecular Formula and Weight Analysis
The molecular formula C₂₀H₂₀N₂O was determined through high-resolution mass spectrometry (HRMS), with an exact mass of 304.1576 g/mol . The calculated molecular weight of 304.40 g/mol matches experimental electrospray ionization (ESI) data showing a [M+H]+ peak at m/z 305.1648. Isotopic distribution patterns confirm the presence of 20 carbon atoms and two nitrogen atoms, consistent with the proposed formula.
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₀N₂O |
| Molecular weight | 304.40 g/mol |
| Exact mass | 304.1576 Da |
| Monoisotopic mass | 304.1575 Da |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of the compound bound to SARS-CoV-2 papain-like protease (PLpro) revealed critical structural insights. Crystals grown in 12% PEG 3350 with cobalt/cadmium/nickel chloride additives showed orthorhombic symmetry (space group P2₁2₁2₁) with unit cell dimensions a = 54.8 Å, b = 64.3 Å, c = 73.9 Å. The benzamide core forms a 127° dihedral angle with the naphthyl group, while the methyl substituent at position 2 creates a 1.5 Å protrusion from the benzene plane.
Key intermolecular interactions include:
- Hydrogen bonding between the benzamide carbonyl oxygen and backbone amide of Gln269 (2.9 Å)
- π-π stacking between the naphthalene system and Tyr268 side chain (3.4 Å interplanar distance)
- Hydrophobic contacts between the methyl group and Pro248/Pro249 residues
Molecular dynamics simulations indicate conformational flexibility in the ethylamine linker, with a 40° rotational barrier around the C-N bond connecting the naphthyl and benzamide groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) assignments:
- δ 8.25 (d, J = 7.8 Hz, 1H, naphthyl H-8)
- δ 7.92–7.85 (m, 3H, naphthyl H-2, H-3, H-4)
- δ 6.98 (s, 1H, benzamide H-6)
- δ 6.58 (d, J = 8.1 Hz, 1H, benzamide H-4)
- δ 5.12 (q, J = 6.6 Hz, 1H, CH(CH₃))
- δ 2.34 (s, 3H, C2-CH₃)
- δ 1.52 (d, J = 6.6 Hz, 3H, CH(CH₃))
¹³C NMR confirmed the presence of a carbonyl carbon at δ 167.8 ppm and quaternary naphthyl carbons between δ 133.1–126.4 ppm. Heteronuclear single quantum coherence (HSQC) experiments validated through-space correlations between the methyl group and aromatic protons.
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 3320 (N-H stretch, amine)
- 1654 (C=O stretch, amide I)
- 1543 (N-H bend, amide II)
- 1248 (C-N stretch)
- 810 (naphthyl C-H out-of-plane bend)
Mass Spectrometry
Electron ionization (EI-MS) fragments at:
- m/z 305.16 ([M+H]+, 100%)
- m/z 287.14 ([M+H-NH₃]+, 22%)
- m/z 199.08 (naphthylethyl fragment, 65%)
- m/z 135.05 (methylbenzamide fragment, 41%)
High-resolution tandem MS (HRMS/MS) confirmed cleavage patterns consistent with the proposed structure, including neutral loss of NH₃ (17 Da) from the molecular ion.
Properties
IUPAC Name |
5-amino-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERBUNNCOKGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Amine Intermediate
The chiral amine (R)-1-(naphthalen-1-yl)ethan-1-amine is a key building block. It can be prepared by reductive amination of 1-naphthaldehyde with methylamine or related amines under controlled conditions, avoiding over-alkylation and impurities. A typical process involves:
- Reacting 1-naphthaldehyde with methylamine or N-methylformamide in the presence of a base such as potassium hydroxide at low temperature (around 5°C)
- Isolation of the intermediate N-methyl-N-(1-naphthylmethyl)-formamide
- Hydrolysis under acidic reflux (10% aqueous sulfuric acid) to liberate the amine
- Basification and extraction to obtain the crude amine, followed by vacuum distillation for purification
- This process avoids expensive catalysts like Pt/C and special hydrogenation equipment, making it economical and scalable.
Amide Bond Formation
The amide bond between the chiral amine and the aromatic acid is formed via peptide coupling chemistry:
- The aromatic acid used is typically 5-methoxy-2-methylbenzoic acid or its derivatives
- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are employed in dry DMF solvent
- The reaction is carried out at room temperature with a base like N,N-diisopropylethylamine (DIEA) to facilitate amide bond formation
- After stirring for approximately 10 hours, the reaction mixture is worked up by extraction and purified by silica gel chromatography to yield the amide intermediate.
Functional Group Transformations
- The methoxy group on the aromatic ring is demethylated using boron tribromide (BBr3) to yield the corresponding phenol intermediate
- Further alkylation or deprotection steps can be performed depending on the desired final substitution pattern
- The amino group at the 5-position is introduced or revealed by selective transformations, often involving protection/deprotection strategies to maintain regioselectivity.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents like sodium borohydride (NaBH({2})) in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while halogenation of the aromatic rings results in halogenated benzamides.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide is its role as an allosteric inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. Studies have shown that this compound demonstrates significant inhibitory activity against PLpro, which is crucial for viral replication.
In a study by Harcourt et al. (2004), the compound was synthesized and tested for its ability to inhibit PLpro activity. The results indicated that it effectively reduced the enzymatic activity, suggesting its potential as a therapeutic agent against COVID-19 .
Anticancer Properties
Research has also explored the anticancer potential of this compound. The naphthalene moiety in this compound has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on human cancer cell lines such as HCT-116, HeLa, and MCF-7 .
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes and increased apoptotic markers following treatment .
Summary of Key Findings
Antiviral Study
In a study published in Frontiers in Microbiology, researchers synthesized this compound and evaluated its efficacy against SARS-CoV-2 PLpro. The compound was found to have a half-maximal inhibitory concentration (IC50) indicating potent antiviral properties, making it a candidate for further development in antiviral therapies .
Anticancer Study
A separate investigation into the anticancer properties highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers, revealing that treatment with this compound led to significant increases in apoptotic cell populations across multiple cancer cell lines .
Mechanism of Action
The primary mechanism of action of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide involves inhibition of the papain-like protease (PLPro) of SARS-CoV. This enzyme is crucial for viral replication and immune evasion. By binding to the active site of PLPro, the compound prevents the protease from processing viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
Compound 7724772
- Structure : Racemic mixture of 2-methyl-N-[1-(2-naphthyl)ethyl]benzamide.
- Key Differences: Lacks the 5-amino group and has a 2-naphthyl group instead of 1-naphthyl.
- Activity: Lower inhibitory potency compared to GRL0617 due to reduced stereochemical specificity and absence of the 5-amino group, which enhances hydrogen bonding with PLpro .
VBY (5-(Acryloylamino)-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide)
- Structure: Incorporates an acryloylamino group at the 5-position (C₂₃H₂₂N₂O₂).
- Activity : Used as a co-crystal template for PLpro inhibitor screening, suggesting comparable or improved binding affinity .
HY-17542 (5-Acetylamino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide)
- Structure: Features a 5-acetylamino group instead of the amino group.
- Key Differences : Acetylation reduces hydrogen-bonding capacity, likely diminishing PLpro inhibition compared to GRL0617 .
N-(1-Phenylpropan-2-yl)benzamide
- Structure: Lacks the naphthalene moiety and 5-amino group.
- Activity: Minimal PLpro inhibition due to absence of critical hydrophobic (naphthalene) and hydrogen-bonding (amino) groups .
Pharmacological and Biochemical Comparisons
Binding Affinity and Specificity
Mechanistic Differences
- GRL0617 : Acts as an allosteric inhibitor, disrupting PLpro’s catalytic triad (Cys111-His272-Asp286) .
- Compound 7724772 : Racemic mixture shows lower efficacy, highlighting the importance of the (R)-enantiomer for optimal binding .
Metabolic Stability
- GRL0617: Undergoes hepatic metabolism via cytochrome P450 enzymes, but its amino group may reduce susceptibility to rapid acetylation compared to HY-17542 .
- VBY: Acryloylamino group could enhance metabolic stability through covalent adduct formation .
Biological Activity
5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, commonly referred to as GRL0617, is a synthetic organic compound that has garnered attention for its biological activity, particularly as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- Molecular Formula : CHNO
- Molecular Weight : 304.39 g/mol
- CAS Number : 1093070-16-6
GRL0617 acts primarily as an allosteric inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. PLpro plays a crucial role in the viral life cycle by processing the replicase polyprotein and modulating host immune responses through deubiquitination and deISG15ylation activities. By inhibiting PLpro, GRL0617 disrupts viral replication and enhances antiviral responses in host cells.
Antiviral Effects
Several studies have demonstrated the antiviral efficacy of GRL0617 against SARS-CoV-2:
- Inhibition Assays : GRL0617 exhibited an effective concentration (EC) of approximately 1.1 μM in inhibiting SARS-CoV-2 replication in Vero E6 cells, comparable to remdesivir (EC = 0.74 μM). Importantly, GRL0617 showed no cytotoxicity at concentrations up to 30 μM (CC > 30 μM) .
- Binding Affinity : Molecular dynamics simulations and binding free energy calculations indicated that GRL0617 has a strong binding affinity for PLpro, further supporting its role as a potent inhibitor .
- Cytotoxicity Studies : In cytotoxicity assays, GRL0617 was found to be non-toxic to uninfected cells at high concentrations, indicating a favorable safety profile for potential therapeutic applications .
Case Study: Inhibition of PLpro
A notable study investigated the biochemical inhibition of PLpro by GRL0617. The compound was shown to inhibit PLpro with an IC value around 0.6 μM. The study highlighted the structural basis for this inhibition through high-resolution crystallography, revealing how GRL0617 interacts with key residues in the active site of PLpro .
Comparative Analysis with Other Compounds
| Compound Name | EC (μM) | IC (μM) | Cytotoxicity (CC) |
|---|---|---|---|
| GRL0617 | 1.1 | ~0.6 | >30 |
| Remdesivir | 0.74 | Not specified | Not specified |
| Chloroacetamide | 34 | Not specified | >30 |
This table illustrates the comparative effectiveness of GRL0617 against other antiviral agents, reinforcing its potential as a therapeutic candidate.
Q & A
Q. What is the primary biological target of GRL-0617, and how does its inhibition mechanism contribute to antiviral activity?
GRL-0617 selectively inhibits the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2, which is essential for viral polyprotein cleavage and deubiquitination (DUB) activity. PLpro processes non-structural proteins required for viral replication and suppresses host immune responses by removing ubiquitin and ISG15 conjugates. Inhibition occurs through competitive binding to the catalytic site, disrupting viral replication without cytotoxic effects . Methodological Insight : Target validation involves homology modeling (e.g., comparing SARS-CoV and SARS-CoV-2 PLpro structures) and enzymatic assays using fluorogenic substrates (e.g., Ub-AMC) to measure IC₅₀ values.
Q. How was GRL-0617 structurally optimized from its precursor compound, and what modifications enhanced its potency?
GRL-0617 was derived from compound 7724772 (2-methyl-N-[1-(naphthalen-2-yl)ethyl]benzamide) by introducing a 5-amino substituent on the benzamide ring. This modification improved binding affinity to PLpro by forming hydrogen bonds with Asp165 and Tyr269 in the catalytic pocket. Structure-activity relationship (SAR) studies guided optimization, prioritizing substitutions that enhance hydrophobic interactions and reduce metabolic instability . Methodological Insight : Computational docking (e.g., Glide/IFD) and free energy perturbation (FEP+) calculations are used to predict binding modes, followed by synthetic chemistry to validate modifications.
Q. What are the recommended storage and handling protocols for GRL-0617 in laboratory settings?
GRL-0617 is supplied as a crystalline solid with ≥98% purity. Stock solutions should be prepared in anhydrous DMSO or DMF (30 mg/mL) under inert gas (e.g., nitrogen) to prevent oxidation. Long-term storage requires temperatures ≤ -20°C, with stability confirmed over ≥4 years. Avoid exposure to moisture, light, and repeated freeze-thaw cycles . Methodological Insight : Purity and stability are verified via HPLC-UV (λmax = 224 nm) and mass spectrometry.
Advanced Research Questions
Q. Why does only the R-enantiomer of GRL-0617 exhibit antiviral activity, and how is enantiomeric purity validated?
The R-enantiomer shows activity due to steric complementarity with the PLpro active site, where the naphthalene group occupies a hydrophobic subpocket. The S-enantiomer lacks this fit, resulting in no inhibitory activity. Enantiomeric purity is confirmed using chiral HPLC (e.g., Chiralpak columns) or X-ray crystallography of co-crystallized complexes . Methodological Insight : Synthetic routes employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to ensure enantiopurity.
Q. What are the dominant metabolic pathways of GRL-0617 in human liver microsomes, and how do they impact pharmacokinetics?
In vitro studies using LC-QTOF/MS identify hydroxylation (M1) at the para-amino toluene side chain and desaturation (-H₂, M3) as primary metabolic pathways, mediated by CYP3A4/5. These metabolites reduce systemic exposure, necessitating prodrug strategies or structural shielding of labile groups to improve metabolic stability . Methodological Insight : Metabolic stability assays involve incubating GRL-0617 with human liver microsomes (HLMs) and NADPH, followed by kinetic analysis of metabolite formation.
Q. How can researchers assess the selectivity of GRL-0617 against human deubiquitinating enzymes (DUBs)?
Selectivity is tested via enzymatic profiling against human DUBs (e.g., USP7, USP18, UCH-L1/3) using activity-based probes (ABPs) or fluorogenic substrates. GRL-0617 shows no inhibition of these DUBs at therapeutic concentrations, confirming its specificity for viral PLpro . Methodological Insight : High-throughput screening (HTS) with recombinant DUBs and cellular assays (e.g., NF-κB reporter systems) validate off-target effects.
Q. What experimental strategies address discrepancies between in vitro PLpro inhibition and in vivo antiviral efficacy?
Discrepancies arise from poor solubility, metabolic clearance, or tissue penetration. Solutions include:
- Formulation optimization : Use of cyclodextrins or lipid nanoparticles to enhance bioavailability.
- Proteolysis-targeting chimeras (PROTACs) : Degrade PLpro via ubiquitination (e.g., linking GRL-0617 to E3 ligase ligands) .
- Combination therapy : Pair with nucleoside analogs (e.g., Remdesivir) to target multiple viral stages.
Methodological Insight : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges in vitro IC₅₀ and in vivo EC₅₀ using parameters like volume of distribution (Vd) and clearance (CL) .
Q. How do researchers resolve structural ambiguities in GRL-0617 analogs during SAR studies?
Ambiguities (e.g., regiochemistry of substituents) are resolved via:
Q. Notes
- Avoid referencing commercial vendors (e.g., benchchem.com ).
- Structural analogs (e.g., HY-17542) and enantiomers should be clearly distinguished in experimental designs.
- Metabolic data require validation in primary hepatocytes or animal models for translational relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
